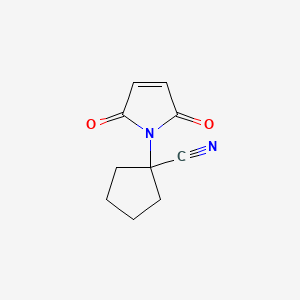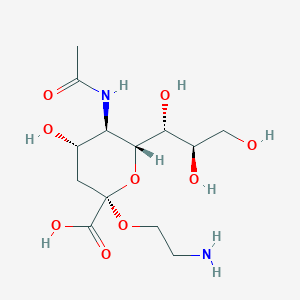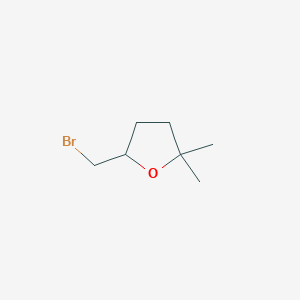
1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Progesterone Receptor Modulators
Research by Fensome et al. (2008) explored the use of derivatives of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile in the development of progesterone receptor (PR) modulators. These modulators have potential applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. The study highlighted the importance of structural changes in controlling the functional response of these compounds (Fensome et al., 2008).
Experimental Antiulcer Drugs
Bell et al. (1977) investigated transformations of cyclopenta[c]pyrroles, which are structurally related to 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile. Their work contributed to the understanding of the chemistry underlying potential antiulcer drugs (Bell et al., 1977).
Electrochemical Polymerization
Carbas et al. (2014) conducted research on the electrochemical polymerization of compounds related to 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile. They synthesized new monomers and investigated their electropolymerization, revealing applications in electrochromic devices (Carbas et al., 2014).
Electrochemical Conversions
Kadysh et al. (1992) studied the electrochemical conversions of derivatives of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile. This research provides insights into the electrochemical properties of these compounds, which could have implications for their use in various electrochemical applications (Kadysh et al., 1992).
Synthesis of Novel Compounds
Maity and Pramanik (2013) reported the synthesis of fused pyrrole derivatives, related to 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile, through a process involving domino condensation. These compounds have potential applications in the field of organic chemistry and materials science (Maity & Pramanik, 2013).
Eigenschaften
IUPAC Name |
1-(2,5-dioxopyrrol-1-yl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-7-10(5-1-2-6-10)12-8(13)3-4-9(12)14/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNKEUHKRCKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)

![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)






